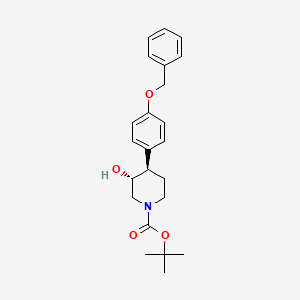

tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate

Description

tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate is a chiral piperidine derivative characterized by:

- A tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen.

- A 4-benzyloxyphenyl substituent at the 4-position of the piperidine ring.

- A hydroxyl group at the 3-position.

- Stereochemistry: (3R,4R) configuration, which may critically influence its biological activity and physicochemical properties.

Its synthesis likely involves stereoselective methods, such as asymmetric hydroxylation or coupling reactions, followed by Boc protection .

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-23(2,3)28-22(26)24-14-13-20(21(25)15-24)18-9-11-19(12-10-18)27-16-17-7-5-4-6-8-17/h4-12,20-21,25H,13-16H2,1-3H3/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTOCUHAQHZOGJ-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940397 | |

| Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188867-89-2 | |

| Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Reductive Amination of Pyridinium Salts

A rhodium-catalyzed reductive transamination strategy, as demonstrated by recent advancements, enables the direct conversion of pyridinium salts to chiral piperidines with high enantiomeric excess (ee > 99%). This method could be adapted for the target compound by:

-

Preparing a pyridinium precursor bearing the 4-benzyloxyphenyl moiety.

-

Employing a chiral primary amine catalyst to induce the (3R,4R) configuration during reductive cyclization.

-

Functionalizing the resulting piperidine with hydroxyl and Boc groups via post-modification.

Key advantages include excellent functional group tolerance and scalability (demonstrated at multi-hundred-gram scales). However, adapting this method requires precise control over the benzyloxyphenyl group’s incorporation prior to cyclization.

Stepwise Synthesis via Piperidine Intermediate Elaboration

Michael Addition-Dieckmann Condensation Sequence

A patent-published route for synthesizing Boc-protected piperidines involves a seven-step sequence starting from benzylamine and methyl acrylate:

| Step | Reaction | Conditions | Intermediate |

|---|---|---|---|

| 1 | Michael Addition | Methanol, rt, 24h | Piperidine intermediate 1 |

| 2 | Dieckmann Condensation | Toluene, Na, 80–100°C | Piperidone intermediate 2 |

| 3 | Decarboxylation | HCl (5–7 M), 80–100°C, 4–8h | 1-Benzyl-4-piperidone hydrochloride |

| 4 | Crystallization | Ethanol/water, 0–5°C | Purified 1-benzyl-4-piperidone |

| 5 | Hydrogenolysis | Pd/C, HCl (1–2 M), rt, 8–12h | 4-Piperidone hydrochloride |

| 6 | Boc Protection | Boc₂O, Et₃N, rt, 4–5h | 1-Boc-4-piperidone |

| 7 | Recrystallization | Ethyl acetate/petroleum ether, 0–5°C | Final product (99% GC purity) |

Adaptation for Target Compound:

-

Modification at Step 3 : Introduce the 4-benzyloxyphenyl group via Suzuki-Miyaura coupling prior to decarboxylation.

-

Hydroxylation at C3 : Employ Sharpless asymmetric dihydroxylation or enzymatic oxidation to install the 3-hydroxy group with (R)-configuration.

Stereochemical Control via Chemical Resolution

Diastereomeric Salt Formation

Classical resolution methods using chiral acids (e.g., tartaric acid derivatives) remain prevalent for obtaining enantiopure piperidines:

-

Racemic 3-hydroxypiperidine is treated with L-(+)-tartaric acid to form diastereomeric salts.

-

Crystallization isolates the (3R,4R)-enantiomer.

-

Benzyloxyphenyl Introduction : The resolved piperidine undergoes Ullmann coupling with 4-benzyloxybromobenzene.

-

Boc Protection : Reaction with Boc anhydride in dichloromethane/Et₃N yields the final product.

Limitations : Low yields (∼35%) and extensive purification requirements make this method less industrially viable.

Biocatalytic Approaches for Hydroxyl Group Installation

Enzymatic Hydroxylation

Recent advances in enzyme engineering enable regio- and stereoselective hydroxylation of piperidine derivatives:

-

Cytochrome P450 Monooxygenases : Catalyze C3 hydroxylation with >90% ee in microbial systems.

-

Post-Hydroxylation Functionalization : The hydroxylated intermediate is coupled with 4-benzyloxyphenylboronic acid via Pd-catalyzed cross-coupling.

Advantages : Avoids harsh chemical conditions and improves sustainability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Reductive Amination | 85–92 | >99 | High | Moderate |

| Michael-Dieckmann | 46.5 | N/A | Moderate | High |

| Chemical Resolution | 35 | 99 | Low | Low |

| Biocatalytic | 60–70 | 90–95 | High | High |

Key Findings :

-

The rhodium-catalyzed reductive amination offers superior enantiocontrol but requires specialized catalysts.

-

The Michael-Dieckmann route provides a robust framework for large-scale synthesis but necessitates additional steps for stereochemical adjustment.

Mechanistic Insights into Critical Steps

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

Reduction: The benzyloxyphenyl group can be reduced to a phenyl group.

Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Acidic or basic hydrolysis conditions can be used to remove the tert-butyl group.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a phenyl-substituted piperidine.

Substitution: Formation of the carboxylic acid derivative.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate has been explored for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests that it may interact with various biological targets. For instance, studies have indicated that compounds with similar piperidine structures can exhibit high affinity for neurotransmitter receptors, potentially leading to applications in treating neurological disorders .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its piperidine framework allows for various functional group modifications, making it a versatile building block in organic synthesis. Researchers have utilized this compound in the development of novel synthetic routes that involve the formation of complex organic structures through multi-step reactions .

Structure-Activity Relationship Studies

The compound is significant in structure-activity relationship (SAR) studies aimed at understanding how modifications to its structure affect biological activity. By systematically altering substituents on the piperidine ring or the benzyloxyphenyl group, researchers can identify key structural features that enhance or diminish activity against specific biological targets .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Stereochemical Effects

Table 1: Key Structural Differences Among Analogs

Key Observations :

Substituent Bulk and Electronic Effects: The 4-benzyloxyphenyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like 4-fluorophenyl () or 4-CF3-phenyl (). The 3-OH group enables hydrogen bonding, unlike analogs with 3-COOH () or 3-F (), which may affect solubility or target binding.

Stereochemical Impact: The (3R,4R) configuration is retained in the amino analog (), suggesting a preference for this stereochemistry in synthetic routes. Diastereomers (e.g., (3RS,4RS) in ) may exhibit divergent pharmacological profiles.

Hydrogen Bonding and Solubility :

- The 3-OH group enhances hydrophilicity relative to non-polar substituents (e.g., alkyl chains in ). However, the benzyloxyphenyl and tert-butyl groups counterbalance this, likely resulting in moderate logP (~3–4, estimated).

- In contrast, the 4-NH2 analog () may exhibit higher water solubility due to amine protonation at physiological pH.

Reactivity :

- The benzyloxy group is susceptible to hydrogenolysis (e.g., using Pd/C), enabling deprotection to a phenol for further functionalization. This contrasts with stable CF3 or F substituents ().

- The 3-OH group can undergo derivatization (e.g., sulfonation, acetylation), whereas the 3-COOH analog () may participate in condensation reactions.

Biological Activity

tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate is a synthetic compound with a complex piperidine structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C23H29NO4

- Molecular Weight : 383.48 g/mol

- CAS Number : 857279-11-9

This compound features a tert-butyl group and a benzyloxyphenyl moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential applications in medicinal chemistry. Key areas of interest include:

- Antiviral Activity : Research indicates that derivatives of piperidine compounds exhibit antiviral effects against various viruses, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .

- Anticancer Properties : Certain piperidine derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of related compounds, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationships

The structure of tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate plays a significant role in its biological activity. Modifications to the piperidine ring and the introduction of various substituents can enhance or diminish activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against viral targets |

| Alteration of the alkyl chain length | Variability in cytotoxicity against cancer cells |

| Changes in the aromatic substituent | Influence on anti-inflammatory properties |

Case Studies and Research Findings

- Antiviral Studies :

- Cytotoxicity Evaluation :

- Anti-inflammatory Mechanisms :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step processes, including Boc-protection of the piperidine ring, followed by regioselective functionalization. For example, tert-butyl chloroformate (Boc-Cl) under basic conditions introduces the Boc group . Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. Post-synthesis, chiral HPLC or polarimetry confirms enantiomeric excess, while X-ray crystallography (using SHELX software ) resolves absolute configuration.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions and confirms stereochemistry (e.g., coupling constants for diastereotopic protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks; SHELXL refinement is standard for small molecules .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% typical for research-grade material) .

Q. How can researchers optimize the hydrolysis of the Boc group without degrading the piperidine core?

- Methodological Answer : Controlled acidic conditions (e.g., TFA/DCM, 0–5°C) selectively cleave the Boc group. Monitoring via TLC or in situ FTIR ensures minimal side reactions. Neutralization with aqueous NaHCO3 quenches excess acid .

Advanced Research Questions

Q. What strategies resolve conflicting crystallographic data when the hydroxyl and benzyloxy groups exhibit positional disorder?

- Methodological Answer : Positional disorder is addressed by refining occupancy ratios in SHELXL . Low-temperature crystallography (e.g., 100 K) reduces thermal motion artifacts. Complementary DFT calculations (e.g., Gaussian) model electron density to validate refined positions .

Q. How do steric effects from the tert-butyl and benzyloxy groups influence nucleophilic substitution reactions at the piperidine ring?

- Methodological Answer : Steric hindrance from the tert-butyl group slows SN2 reactions at C-1, favoring SN1 mechanisms in polar solvents (e.g., DMF). Computational modeling (e.g., molecular docking) predicts accessible reaction sites, while kinetic studies (e.g., variable-temperature NMR) quantify activation barriers .

Q. What experimental designs mitigate racemization during functional group interconversion (e.g., hydroxyl to ketone oxidation)?

- Methodological Answer : Mild oxidizing agents (e.g., Dess-Martin periodinane) minimize epimerization. Protic solvents (e.g., MeOH/H2O) stabilize intermediates, while in situ CD spectroscopy tracks chiral integrity .

Q. How can researchers reconcile discrepancies in biological activity data between enantiomers?

- Methodological Answer : Separate enantiomers via preparative chiral HPLC and assay against target receptors (e.g., GPCRs). Statistical analysis (e.g., ANOVA) identifies significant differences in IC50 values. Molecular dynamics simulations (e.g., GROMACS) model enantiomer-receptor binding modes .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.